17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
Overview
Description
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the trinor Prostaglandin F2alpha structure. It is known for its lipophilic properties and is used primarily in scientific research.
Mechanism of Action
Target of Action
The primary target of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is the Prostaglandin F2alpha (PGF2alpha) receptor, also known as the FP receptor . This receptor plays a crucial role in mediating the effects of PGF2alpha, a naturally occurring prostaglandin .
Mode of Action
this compound acts as an agonist of the FP receptor . It mimics the action of the natural ligand, PGF2alpha, by binding to the FP receptor and activating it . This leads to a series of intracellular events, including the mobilization of calcium .
Biochemical Pathways
Upon activation of the FP receptor, the compound triggers the release of intracellular calcium, which in turn activates various downstream signaling pathways . These pathways can lead to physiological responses such as smooth muscle contraction and luteolysis .
Pharmacokinetics
The compound is a lipophilic analog of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha . Ethyl amides of prostaglandins, like this compound, can serve as prodrugs . They are hydrolyzed in certain tissues to generate the bioactive free acid . .
Result of Action
The activation of the FP receptor by this compound leads to physiological effects such as smooth muscle contraction and luteolysis . These effects are due to the downstream signaling pathways activated by the increase in intracellular calcium .
Biochemical Analysis
Biochemical Properties
The compound, 17-Trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide, is known to interact with the FP receptor, causing smooth muscle contraction and exhibiting potent luteolytic activity . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
Given its role as an agonist of the FP receptor, it can be inferred that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an analog of PGF2alpha, it shares the meta-trifluoromethyl group of travoprost with the 17-phenyl trinor modification of latanoprost . It is anticipated to exert its effects at the molecular level through binding interactions with the FP receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide involves several steps. The starting material is typically a Prostaglandin F2alpha derivative, which undergoes a series of chemical reactions to introduce the trifluoromethyl group and the ethyl amide functionality. Common reagents used in these reactions include trifluoromethylating agents and amide coupling reagents. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as chromatography and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the effects of Prostaglandin analogs on cellular processes.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of glaucoma and other ocular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Comparison with Similar Compounds
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide is unique due to its trifluoromethyl group, which distinguishes it from other Prostaglandin F2alpha analogs. Similar compounds include:
Travoprost: Another Prostaglandin analog used in the treatment of glaucoma.
Latanoprost: A widely used ocular hypotensive agent.
Bimatoprost: Known for its application in eyelash growth enhancement.
These compounds share similar core structures but differ in their functional groups, leading to variations in their pharmacological profiles and applications.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKMIWGFNMQJQ-JZFYYOKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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